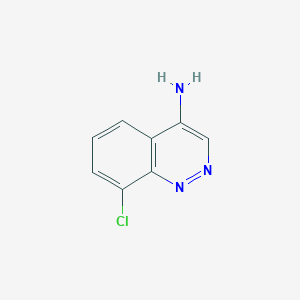

8-Chlorocinnolin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

187231-28-3 |

|---|---|

Molecular Formula |

C8H6ClN3 |

Molecular Weight |

179.60 g/mol |

IUPAC Name |

8-chlorocinnolin-4-amine |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H,(H2,10,12) |

InChI Key |

ZSSJMQUFNUKOAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=NC=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 8 Chlorocinnolin 4 Amine

Established Synthetic Routes to the Cinnoline (B1195905) Ring System

The construction of the cinnoline nucleus, a benzo[c]pyridazine system, is a cornerstone of its chemistry. Historically, several named reactions have been developed to achieve this, primarily relying on cyclization strategies.

Cyclization Reactions Utilizing Arenediazonium Salts and Hydrazine Derivatives

The classical and most versatile methods for cinnoline synthesis involve the cyclization of carefully chosen precursors. sioc-journal.cnrsc.org One of the earliest and most fundamental approaches is the Richter synthesis, which involves the diazotization of an o-aminophenylpropiolic acid followed by cyclization of the resulting diazonium salt. sioc-journal.cnijper.org

A widely applicable group of methods for forming the cinnoline ring system involves the use of arenediazonium salts. sioc-journal.cnrsc.org These reactions, including the Widman-Stoermer and Borsche–Herbert cyclizations, are well-established for producing a variety of cinnoline derivatives. sioc-journal.cnrsc.org For instance, the Borsche–Herbert reaction is a common method for obtaining 4-hydroxycinnolines through the diazotization of o-aminoacetophenones and subsequent cyclization of the formed arenediazonium salt. sioc-journal.cnijper.org This method is known for its versatility, allowing for a wide range of substituents on the benzene (B151609) ring and often providing good yields of 70-90%. sioc-journal.cnijper.org

Another major pathway utilizes arylhydrazones and arylhydrazines as precursors. sioc-journal.cnrsc.org This approach is highly adaptable, enabling the synthesis of cinnolines with diverse substitution patterns. sioc-journal.cn The Neber-Bossel method, for example, is a classic route to 3-hydroxycinnolines. It proceeds via the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt to a hydrazine, and subsequent cyclization upon heating in hydrochloric acid. sioc-journal.cnijper.org

Approaches to Substituted Cinnolines and Regiospecificity Challenges

The synthesis of substituted cinnolines often presents challenges related to regiospecificity, which is the control over the position of substituent introduction. The nature and position of substituents on the starting materials can significantly influence the course of the cyclization reaction. sioc-journal.cnijper.org For example, in the Neber–Bossel synthesis, substituents on the aromatic ring can affect the yield of the cyclized product. sioc-journal.cnijper.org

Achieving the desired substitution pattern, such as in 8-chlorocinnolin-4-amine, requires careful selection of the starting materials and reaction conditions to direct the cyclization and subsequent functionalization to the correct positions. For instance, the synthesis of 4-halocinnolines can be achieved through a Richter-type cyclization of ortho-ethynylarenediazonium salts. mdpi.com The resulting halogen at the C4 position is then amenable to nucleophilic substitution, allowing for the introduction of various functional groups, including amines. mdpi.com

Modern methods, such as copper-catalyzed cascade cyclizations of arylsulfonylhydrazones derived from ortho-alkynyl arylketones, have been developed to provide regioselective access to functionalized cinnolines. acs.org

Specific Synthesis of the 8-Chlorocinnoline (B13656984) Scaffold

The targeted synthesis of the 8-chlorocinnoline framework, the core of this compound, begins with a specifically substituted benzene derivative.

Synthesis from Precursors: 1-(2-amino-3-chlorophenyl)ethan-1-one and Related Derivatives

A key and documented starting material for the synthesis of the 8-chlorocinnoline scaffold is 1-(2-amino-3-chlorophenyl)ethan-1-one. nih.gov This precursor contains the necessary chlorine atom at the desired position relative to the amino group, which will ultimately direct the formation of the cinnoline ring with the chloro group at the 8-position. The synthesis of this precursor itself can be achieved through multi-step reactions starting from simpler chlorinated anilines.

Introduction of the Chloro Substituent and Amino Group at Specific Positions

The synthesis of this compound from 1-(2-amino-3-chlorophenyl)ethan-1-one proceeds in a stepwise manner to ensure the correct placement of the functional groups.

First, the 8-chlorocinnoline core is constructed. This is achieved through the diazotization of 1-(2-amino-3-chlorophenyl)ethan-1-one using sodium nitrite (B80452), followed by an intramolecular cyclization upon heating. This reaction yields 8-chlorocinnolin-4-ol. nih.gov

To introduce the amino group at the 4-position, the hydroxyl group of 8-chlorocinnolin-4-ol is first converted into a better leaving group. A common strategy is to transform the phenol (B47542) into a halo derivative. For example, treatment of 8-chlorocinnolin-4-ol with phosphorus oxybromide generates 4-bromo-8-chlorocinnoline (B13894767). nih.gov

Finally, the amino group is introduced via a nucleophilic aromatic substitution reaction. The 4-bromo-8-chlorocinnoline is reacted with an amine source, such as ammonia (B1221849) or an equivalent reagent, to displace the bromine atom and form the final product, this compound. The halogen at the C4 position of the cinnoline ring is activated towards nucleophilic substitution, facilitating this transformation. mdpi.com

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a drive towards developing more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds, including cinnolines. These advanced methodologies aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.

One such approach is the use of microwave-assisted synthesis. rsc.orgrsc.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. For instance, a one-pot microwave-assisted reaction has been reported for the synthesis of novel cinnoline derivatives inside natural microcapsules, highlighting the potential for green chemistry approaches. rsc.orgrsc.org

Transition-metal-free reactions are also gaining prominence as a sustainable alternative to traditional metal-catalyzed processes. rsc.org For example, an intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309) has been developed, avoiding the need for a metal catalyst. rsc.org

Organocatalytic and Electrosynthesis Approaches for Cinnoline Derivatives

In recent years, the fields of organocatalysis and electrosynthesis have offered green and efficient alternatives to traditional synthetic methods. A notable example is the organocatalytic electrosynthesis of cinnoline derivatives from readily available starting materials thieme-connect.deresearchgate.net.

This approach involves a one-pot, two-step electrosynthesis from ortho-alkynyl acetophenones and sulfonyl hydrazides thieme-connect.de. The reaction proceeds through a cascade of radical cyclization and migration, facilitated by an organocatalyst. This method is lauded for its mild reaction conditions, high yields, and broad functional group tolerance thieme-connect.de. The use of electricity as a "reagent" minimizes waste, aligning with the principles of green chemistry. Furthermore, mechanistic studies, including cyclic voltammetry and radical trapping experiments, have helped to elucidate the electrochemical cascade process involved thieme-connect.de.

Another green approach is the electrochemical reduction of 2,2'-dinitrobiphenyl (B165474) in the presence of carbon dioxide to synthesize benzo[c]cinnolines, which are structurally related to cinnolines Current time information in Bangalore, IN.. This method boasts high selectivity and a conversion rate of 99% Current time information in Bangalore, IN..

Microwave-Assisted and Green Chemistry Principles in Cinnoline Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of cinnoline derivatives has been well-documented, showcasing its benefits in terms of efficiency and adherence to green chemistry principles vulcanchem.comgoogleapis.comgoogleapis.comscholaris.ca.

One notable example is the one-pot, multi-component synthesis of densely functionalized cinnolines under controlled microwave heating googleapis.com. This method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) in the presence of a base googleapis.com. The use of microwave irradiation dramatically reduces the reaction time and improves yields vulcanchem.com.

Further embracing green chemistry, researchers have explored the synthesis of cinnoline derivatives within natural microreactors. A novel approach utilizes Lycopodium clavatum sporopollenin (B1173437) microcapsules as microreactors for a one-pot, microwave-assisted synthesis of cinnoline derivatives googleapis.comscholaris.ca. This method not only provides a green and efficient pathway but also results in the formation of the cinnoline compound encapsulated within the biocompatible microcapsules, which could have interesting applications in drug delivery googleapis.comscholaris.ca.

Catalyst Development for Efficient Cinnoline Formation

The development of efficient catalysts is paramount for the selective and high-yielding synthesis of cinnoline derivatives. Research in this area has explored both metal-catalyzed and catalyst-free approaches.

Metal-Catalyzed Synthesis: Transition metals such as rhodium, ruthenium, palladium, and gold have been employed to catalyze the formation of the cinnoline ring system through various C-H activation and annulation strategies ucalgary.ca.

Rhodium(III)-catalyzed C-H annulation reactions of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate provide rapid access to indazolocinnolines and phthalazinocinnolines .

Ruthenium-catalyzed cascade C-H functionalization and intramolecular annulation of N-phenylindazoles with sulfoxonium ylides has been developed for the synthesis of indazolo[1,2-a]cinnolinones .

Gold nanoparticles encapsulated into modified polystyrene microspheres have been shown to be effective catalysts for cinnoline synthesis ucalgary.ca.

Catalyst-Free Synthesis: In a move towards more sustainable and cost-effective synthesis, catalyst-free methods have also been developed. A simple and concise method for the synthesis of cinnolines involves the reaction of readily available enaminones and aryl diazonium tetrafluoroboronates by heating in dimethyl sulfoxide (B87167) without the need for any catalyst or additive. This approach offers a broad scope for producing diverse cinnoline structures.

Chemical Reactivity and Derivatization Studies of 8 Chlorocinnolin 4 Amine

Reactivity of the Cinnoline (B1195905) Heterocyclic Ring System

The cinnoline ring is an aromatic N-heterocycle, isosteric with quinoline (B57606) and isoquinoline. pnrjournal.com The presence of the two adjacent nitrogen atoms in the pyridazine (B1198779) ring significantly influences its reactivity. This ring is electron-deficient, which deactivates it towards electrophilic attack but makes it susceptible to nucleophilic substitution, particularly at the C-4 position when a suitable leaving group is present. Conversely, the fused benzene (B151609) ring behaves more like a typical substituted benzene, undergoing electrophilic substitution directed by the existing substituents. pnrjournal.cominnovativejournal.in

Electrophilic aromatic substitution (EAS) on the cinnoline nucleus predominantly occurs on the carbocyclic (benzene) ring, as the pyridazine ring is strongly deactivated by the electronegative nitrogen atoms. innovativejournal.in In the case of 8-Chlorocinnolin-4-amine, the site of substitution on the benzene ring (positions C-5, C-6, and C-7) is directed by the combined electronic effects of the C-8 chloro group and the C-4 amino group.

Amino Group (-NH₂): The 4-amino group is a powerful activating group and directs electrophiles to the ortho and para positions. cognitoedu.orgchemistrytalk.org However, its influence is transmitted through the heterocyclic ring.

Chloro Group (-Cl): The 8-chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance electron donation from its lone pairs. organicchemistrytutor.com It directs incoming electrophiles to the C-7 (ortho) and C-5 (para) positions.

Considering these factors, the C-8 chloro group is the dominant director for substitution on the carbocyclic ring. The C-7 position is sterically unhindered and activated by the C-8 chloro group's directing effect. Therefore, electrophilic attack, such as nitration or halogenation, is most likely to occur at the C-7 position.

Table 1: Predicted Site Selectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C-5 | para to Chloro group | Possible site of substitution |

| C-6 | meta to Chloro group | Deactivated |

The C-4 position of the cinnoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) when it bears a good leaving group, such as a halogen. nih.gov This reactivity is analogous to that seen in related heterocycles like quinazolines and quinolines, where the adjacent nitrogen atom stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction. nih.govnih.gov

For instance, the synthesis of 4-aminocinnoline derivatives often proceeds from a 4-chlorocinnoline (B183215) precursor, where the chlorine atom is readily displaced by various amine nucleophiles. nih.gov This reaction is a cornerstone in the synthesis of many biologically active molecules.

It is critical to note that for the title compound, This compound , the C-4 position is occupied by an amino group, not a chlorine atom. Therefore, direct nucleophilic displacement of chlorine at C-4 is not a possible reaction for this specific molecule. This type of reaction is, however, fundamental to the synthesis of the parent 4-aminocinnoline scaffold from a 4-chloro intermediate. In contrast, the chlorine atom at the C-8 position is on the carbocyclic ring and is not activated towards SNAr, making it generally unreactive to nucleophilic displacement under standard conditions.

Table 2: Representative Nucleophilic Aromatic Substitution on a 4-Chlorocinnoline Precursor

| Starting Material | Nucleophile | Conditions | Product |

|---|---|---|---|

| 4-Chlorocinnoline | Butylamine | Heat, neat | N-butylcinnolin-4-amine |

The two nitrogen atoms in the cinnoline ring possess lone pairs of electrons and can act as nucleophiles or bases. They can react with electrophiles such as alkylating agents (e.g., methyl iodide) or oxidizing agents (e.g., peroxy acids) to form N-alkylated cinnolinium salts or N-oxides, respectively.

In the cinnoline system, N-1 is generally considered more sterically accessible and electronically favored for reactions like N-oxidation. rsc.org However, the electronic influence of the substituents at C-4 and C-8 can alter the relative reactivity of N-1 versus N-2. The electron-donating 4-amino group would increase the electron density of the heterocyclic ring, potentially influencing the site of attack. N-oxidation is a common transformation for related N-heterocycles like quinoline, often activating the ring for subsequent functionalization. sioc-journal.cn

Transformations of the 4-Amino Group in this compound

The exocyclic 4-amino group is a versatile functional handle for derivatization. As a primary amine, it can undergo a wide range of reactions typical for this functional group, including acylation, alkylation, and sulfonamide formation. researchgate.net

The 4-amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction yields the corresponding N-(8-chlorocinnolin-4-yl)amide. Such acylation has been reported for other 4-aminocinnoline derivatives and serves to introduce a variety of acyl groups. researchgate.net

Alkylation of the 4-amino group can also be achieved using alkyl halides. This can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent used.

Table 3: Example Acylation and Alkylation Reactions of a Primary Arylamine

| Reaction Type | Reagent | Base | General Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine or Triethylamine | N-arylacetamide |

Amide formation, a specific type of acylation, is achieved by coupling the 4-amino group with a carboxylic acid. This can be done by first converting the carboxylic acid to a more reactive species like an acid chloride or by using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.ityoutube.com

Similarly, sulfonamides are synthesized by reacting the 4-amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. cbijournal.com The resulting sulfonamide linkage is a key structural motif in many pharmaceutical compounds due to its chemical stability and hydrogen bonding capabilities.

Table 4: General Conditions for Amide and Sulfonamide Synthesis from an Amine

| Product Type | Reagent 1 (Electrophile) | Reagent 2 (Base) | Solvent |

|---|---|---|---|

| Amide | Benzoyl chloride | Triethylamine | Dichloromethane (DCM) |

Diazotization and Subsequent Reactions

The primary aromatic amine at the C-4 position of the cinnoline ring is a versatile functional group that can be converted into a diazonium salt. This transformation, known as diazotization, typically involves treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong mineral acid organic-chemistry.orgbyjus.com. The resulting cinnolin-4-diazonium salt is a highly valuable intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), which can be readily displaced by a wide array of nucleophiles masterorganicchemistry.com.

This pathway opens access to a variety of substitution patterns that are otherwise difficult to achieve byjus.comorganic-chemistry.org. The most common subsequent transformations are the Sandmeyer and Sandmeyer-type reactions, which use copper(I) salts or other reagents to introduce halides, pseudohalides, and other functional groups masterorganicchemistry.comorganic-chemistry.orgwikipedia.org. For instance, treatment with copper(I) chloride or bromide can yield 4,8-dichlorocinnoline (B13908590) or 4-bromo-8-chlorocinnoline (B13894767), respectively. Similarly, copper(I) cyanide can be used to install a cyano group at the 4-position masterorganicchemistry.com. The diazonium salt can also be converted to a 4-hydroxy derivative by heating in aqueous acid or to a 4-iodo derivative using potassium iodide organic-chemistry.orgyoutube.com.

These reactions follow a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt byjus.comwikipedia.org. This generates an aryl radical and nitrogen gas, which then reacts with a ligand from the copper(II) species to form the final product and regenerate the catalyst byjus.comyoutube.com.

| Target Functional Group at C-4 | Reagents | Reaction Type |

|---|---|---|

| -Cl | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction |

| -Br | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Sandmeyer Reaction |

| -CN | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | Sandmeyer Reaction |

| -OH | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat | Hydrolysis |

| -I | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | Sandmeyer-type |

| -F | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | Balz–Schiemann Reaction |

Reactivity of the 8-Chloro Substituent

The chlorine atom at the C-8 position serves as a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the 8-position of the cinnoline core nobelprize.orgyoutube.com. These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination youtube.comyoutube.com.

Suzuki Reaction: The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon single bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.org. For this compound, this reaction would allow the introduction of various aryl or heteroaryl substituents at the C-8 position. The catalytic cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex youtube.comwikipedia.org. This is followed by transmetalation with the activated organoboron species and concludes with reductive elimination to yield the 8-arylated product and regenerate the Pd(0) catalyst wikipedia.orgharvard.edu. The choice of ligands, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides libretexts.org. Studies on the related 4-chloro-8-tosyloxyquinoline have demonstrated successful Suzuki couplings at the 4-position, highlighting the feasibility of such transformations on halogenated N-heterocycles researchgate.net.

| Boronic Acid (Ar-B(OH)₂) | Potential Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | 8-Phenylcinnolin-4-amine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 8-(4-Methoxyphenyl)cinnolin-4-amine |

| Thiophene-2-boronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | 8-(Thiophen-2-yl)cinnolin-4-amine |

Sonogashira Reaction: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne libretexts.orgwikipedia.org. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base youtube.comgold-chemistry.org. The reaction allows for the synthesis of 8-alkynylcinnoline derivatives, which are valuable precursors for more complex structures. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with an organopalladium intermediate wikipedia.org. Research on 2-chloroquinolines has shown successful Sonogashira couplings, demonstrating the applicability of this method to chloro-substituted nitrogen heterocycles irantypist.com.

| Terminal Alkyne | Catalyst System | Base | Expected Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) | 8-(Phenylethynyl)cinnolin-4-amine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | 8-((Trimethylsilyl)ethynyl)cinnolin-4-amine |

| Propargyl alcohol | PdCl₂(dppf) / CuI | TEA | 3-(4-Aminocinnolin-8-yl)prop-2-yn-1-ol |

Heck Reaction: The Mizoroki-Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a method to introduce vinyl groups at the C-8 position wikipedia.orgorganic-chemistry.orgyoutube.com. The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle wikipedia.org. The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product libretexts.orgnih.gov. The Heck reaction is particularly useful for synthesizing precursors for polymerization or further functionalization youtube.com.

| Alkene | Potential Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc or Et₃N | 8-Styrylcinnolin-4-amine |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Butyl (E)-3-(4-aminocinnolin-8-yl)acrylate |

| Cyclohexene | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | 8-(Cyclohex-1-en-1-yl)cinnolin-4-amine |

The 8-chloro substituent on the electron-deficient cinnoline ring is susceptible to nucleophilic aromatic substitution (SNAr) libretexts.orglibretexts.org. This reaction pathway is facilitated by the presence of the ring nitrogen atoms, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack libretexts.orgnih.gov. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. Such reactions have been well-documented in related heterocyclic systems like chloroquinolines mdpi.com. This method provides a direct route to introduce heteroatom-linked substituents at the C-8 position.

| Nucleophile | Typical Conditions | Expected Product |

|---|---|---|

| Morpholine (B109124) | Heat in neat morpholine or DMSO | 8-(Morpholino)cinnolin-4-amine |

| Sodium methoxide | CH₃OH, Heat | 8-Methoxycinnolin-4-amine |

| Sodium thiophenoxide | DMF, Room Temp or Heat | 8-(Phenylthio)cinnolin-4-amine |

| Piperidine | Heat in neat piperidine | 8-(Piperidin-1-yl)cinnolin-4-amine |

Synthesis of Analogues and Complex Derivatives for Structure-Reactivity Investigations

The orthogonal reactivity of the 4-amino and 8-chloro groups on the this compound scaffold allows for the systematic synthesis of diverse analogues for structure-reactivity relationship (SRR) studies. By combining the reactions described above, a chemical library can be generated with modifications at both positions.

For example, the 8-chloro group can first be modified using a Suzuki or Sonogashira reaction to install a desired aryl or alkynyl substituent. The 4-amino group of the resulting product can then be diazotized and converted into other functionalities (e.g., -OH, -Cl, -CN) via Sandmeyer reactions. Alternatively, the 4-amino group could be functionalized first (e.g., via acylation), followed by nucleophilic substitution or cross-coupling at the 8-position. This strategic derivatization allows for a thorough exploration of the chemical space around the cinnoline core, which is essential for developing compounds with tailored properties in fields such as medicinal chemistry and materials science. The synthesis of various substituted (4-aminocinnolin-3-yl)-aryl-methanones demonstrates the feasibility of building complex structures from aminocinnoline precursors researchgate.net.

Lack of Publicly Available Research Hinders Computational Analysis of this compound

Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical investigations on the chemical compound this compound have been identified. As a result, a detailed analysis of its electronic structure, molecular orbitals, conformational properties, and potential as a ligand in biological systems, as requested, cannot be provided at this time.

The requested article was to be structured around a detailed outline focusing on quantum chemical calculations and molecular modeling studies. This included subsections on Density Functional Theory (DFT) to explore electronic structure and molecular orbitals, conformational analysis and tautomeric equilibria, prediction of molecular reactivity and reaction pathways, ligand-protein docking for molecular interaction prediction, and molecular dynamics simulations to assess binding mode stability.

Extensive searches were conducted using a variety of keywords and databases relevant to computational chemistry and chemical research. These searches, however, did not yield any published studies, datasets, or scholarly articles that specifically focus on this compound. The scientific community has, to date, not made public any research that would fulfill the detailed requirements of the proposed article.

While computational methods such as DFT, molecular docking, and molecular dynamics are standard techniques for characterizing novel chemical entities, it appears that this compound has not yet been the subject of such in-depth in silico analysis, or at least, the results of any such studies are not currently in the public domain. Therefore, the creation of a scientifically accurate and data-rich article as per the user's instructions is not feasible.

Further research and publication by the scientific community would be required to provide the necessary data to populate the sections and subsections outlined in the initial request. Without such foundational research, any attempt to generate the specified content would be purely speculative and would not meet the standards of scientific accuracy.

Computational and Theoretical Investigations of 8 Chlorocinnolin 4 Amine

Quantitative Structure-Reactivity/Interaction Relationship (QSRR/QSIR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Interaction Relationship (QSIR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its reactivity or its interaction with a biological target, respectively. These models are pivotal in medicinal chemistry and materials science for predicting the properties of novel molecules, thereby streamlining the discovery and development process. For a molecule such as 8-Chlorocinnolin-4-amine, QSRR/QSIR studies can provide valuable insights into its potential chemical behavior and biological activity by analyzing its structural attributes.

The reactivity of this compound is intrinsically linked to its electronic and steric properties, which are dictated by its specific arrangement of atoms and functional groups. Computational chemistry offers a powerful toolkit to quantify these features and correlate them with observable chemical phenomena. A common approach involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can then be used to build a mathematical model, often through multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, that predicts the reactivity of the compound.

For instance, the electron-withdrawing nature of the chlorine atom at the 8-position and the electron-donating character of the amine group at the 4-position will significantly influence the electron density distribution across the cinnoline (B1195905) ring system. This, in turn, affects the molecule's susceptibility to electrophilic or nucleophilic attack at various positions. Computational methods such as Density Functional Theory (DFT) can be used to calculate descriptors that quantify these electronic effects.

Key computational steps often include:

Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its most stable conformation.

Descriptor Calculation: A wide range of descriptors, including electronic, steric, and topological indices, are calculated for the optimized structure.

Model Building: A statistical model is developed to correlate a selection of these descriptors with an experimentally determined measure of reactivity, such as reaction rates or equilibrium constants.

Below is an interactive table showcasing a hypothetical set of calculated electronic descriptors for a series of substituted cinnoline derivatives, which could be used in a QSRR study to predict their reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity (Log k) |

| Cinnoline | -6.5 | -1.2 | 4.1 | -2.5 |

| 4-Aminocinnoline | -6.1 | -1.0 | 4.8 | -2.1 |

| 8-Chlorocinnoline (B13656984) | -6.8 | -1.5 | 3.5 | -2.9 |

| This compound | -6.4 | -1.3 | 4.3 | -2.4 |

This table contains hypothetical data for illustrative purposes.

Molecular recognition, the specific interaction between two or more molecules, is fundamental to many biological processes. QSIR studies of this compound would aim to understand how its structural features govern its binding to a particular biological target, such as an enzyme or a receptor. This is often achieved through the use of molecular docking simulations and the calculation of descriptors that describe the molecule's shape, size, and potential for intermolecular interactions.

The chlorine atom at the 8-position, for example, can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. The amine group at the 4-position can act as a hydrogen bond donor, while the nitrogen atoms within the cinnoline ring can act as hydrogen bond acceptors. These potential interactions are crucial for the molecule's binding affinity and selectivity.

A variety of descriptors are employed in QSIR studies to capture these properties. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Calculated from the 3D coordinates of the atoms, encompassing steric parameters like molecular volume and surface area, as well as descriptors of molecular shape.

Physicochemical Descriptors: Related to properties like lipophilicity (LogP) and electronic properties.

An interactive data table below presents a hypothetical set of descriptors that could be used in a QSIR study of this compound and related compounds to predict their binding affinity to a target protein.

| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted Binding Affinity (pIC50) |

| Cinnoline | 130.15 | 1.8 | 25.78 | 0 | 2 | 4.5 |

| 4-Aminocinnoline | 145.16 | 1.3 | 51.81 | 1 | 3 | 5.8 |

| 8-Chlorocinnoline | 164.59 | 2.5 | 25.78 | 0 | 2 | 5.1 |

| This compound | 179.61 | 2.0 | 51.81 | 1 | 3 | 6.4 |

This table contains hypothetical data for illustrative purposes.

By establishing a robust QSIR model, it becomes possible to predict the biological activity of newly designed cinnoline derivatives, thereby accelerating the identification of lead compounds with improved therapeutic potential.

Mechanistic Studies of 8 Chlorocinnolin 4 Amine S Molecular Interactions

Investigation of Binding Mechanisms with Isolated Biological Macromolecules

The primary target for which the binding mechanism of cinnoline (B1195905) derivatives has been elucidated is the enzyme Human Neutrophil Elastase (HNE), a key player in inflammatory processes.

Cinnoline derivatives have been identified as inhibitors of Human Neutrophil Elastase (HNE), a serine protease involved in the degradation of extracellular matrix proteins. Kinetic analyses have revealed that these compounds typically act as reversible competitive inhibitors of HNE. This mode of inhibition signifies that the inhibitor binds to the active site of the enzyme, thereby competing with the natural substrate. The formation of the enzyme-inhibitor complex is reversible, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity if the inhibitor concentration is reduced.

The competitive nature of the inhibition suggests that the cinnoline scaffold can fit into the active site of HNE, interacting with key residues that are also recognized by the substrate. The potency of this inhibition varies among different cinnoline derivatives, as indicated by their half-maximal inhibitory concentration (IC₅₀) values. For instance, a particularly potent derivative within a studied series exhibited an IC₅₀ value of 56 nM.

| Compound | Target Enzyme | Inhibition Type | Potency (IC₅₀) |

|---|---|---|---|

| Cinnoline Derivative | Human Neutrophil Elastase (HNE) | Reversible Competitive | 56 nM |

Molecular docking studies have been employed to elucidate the binding mode of cinnoline derivatives within the active site of HNE. These computational models have revealed two primary modes of interaction depending on the substitution at the C-4 position of the cinnoline core.

Cinnolin-4(1H)-one scaffold: Derivatives with this scaffold are proposed to be attacked at the amido moiety by the hydroxyl group of the catalytic Ser195 residue in the HNE active site.

Cinnoline derivatives with an ester function at C-4: In this case, the ester group is the point of nucleophilic attack by Ser195.

These findings highlight the critical role of the C-4 substituent in determining the precise binding orientation and interaction with the catalytic triad (B1167595) (Ser195, His57, and Asp102) of HNE. The interactions within the binding site are crucial for the stabilization of the enzyme-inhibitor complex.

There is currently no specific information available in the reviewed literature to suggest that 8-Chlorocinnolin-4-amine or closely related cinnoline derivatives function as allosteric modulators or induce significant conformational changes in their target proteins. Allosteric modulators bind to a site distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. The competitive inhibition mechanism observed for cinnoline derivatives with HNE indicates binding at the active site, not an allosteric site. Further research would be necessary to explore the potential for allosteric modulation at other biological targets.

Structure-Interaction Relationship (SIR) Analysis

The relationship between the chemical structure of cinnoline derivatives and their biological activity has been a key area of investigation, aiming to identify the structural features that govern their molecular interactions.

The nature and position of substituents on the cinnoline ring system have a profound impact on their inhibitory activity against HNE. While a detailed analysis of the 8-chloro substituent is not available, general principles for related heterocyclic compounds can be inferred.

For various bicyclic heteroaromatic compounds, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, thereby influencing its binding affinity. For instance, in some series of pyrazolo[4,3-c]cinnoline derivatives, electron-donating groups on an attached benzoyl ring were found to enhance anti-inflammatory activity. Conversely, electron-withdrawing groups on a phenyl group of other cinnoline derivatives increased antibacterial activity. This suggests that the electronic nature of substituents on the benzo part of the cinnoline ring, such as the chloro group at position 8, likely plays a significant role in modulating the binding affinity and specificity for its biological targets.

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the inhibition of HNE, the cinnoline scaffold itself appears to be a key pharmacophoric element, providing the necessary framework to position interacting groups within the enzyme's active site.

Based on the binding modes elucidated through molecular docking, the key pharmacophoric features for HNE inhibition by cinnoline derivatives likely include:

A heterocyclic scaffold (the cinnoline ring) that fits within the enzyme's active site.

A hydrogen bond acceptor/donor pattern that can interact with the catalytic triad residues.

A specific substituent at the C-4 position (e.g., an amido or ester group) that acts as an electrophilic center for attack by Ser195.

| Pharmacophoric Feature | Description | Role in Interaction |

|---|---|---|

| Heterocyclic Scaffold | The core cinnoline ring system. | Provides the structural backbone for optimal positioning in the active site. |

| Hydrogen Bond Acceptors/Donors | Nitrogen atoms in the cinnoline ring and substituents. | Forms key hydrogen bonds with active site residues. |

| Electrophilic Center | Substituent at the C-4 position (e.g., amido, ester). | Acts as the site for nucleophilic attack by the catalytic Ser195. |

Modulation of Molecular Pathways at the Cellular Level (In Vitro Investigations)

In vitro studies provide a foundational understanding of the molecular interactions of bioactive compounds within a controlled cellular environment. For derivatives of this compound, these investigations have begun to shed light on their influence on critical cellular processes, particularly those governed by protein phosphorylation and intracellular signaling cascades.

Analysis of Protein Phosphorylation Status in Cell Lines (e.g., Vimentin Ser56 phosphorylation)

Protein phosphorylation is a pivotal post-translational modification that regulates a vast array of cellular functions, including signaling, growth, and motility. semanticscholar.orgnih.gov The phosphorylation status of specific proteins can serve as a biomarker for the activity of certain signaling pathways. Research into a derivative of 8-chlorocinnoline (B13656984), specifically 8-chloro-4-(4-(3-chloro-5-methoxyphenyl)piperazin-1-yl)cinnoline, has identified its modulatory effect on the phosphorylation of Vimentin at the Serine 56 residue (Vim S56).

Vimentin is an intermediate filament protein that plays a crucial role in maintaining cell structure and is involved in processes such as cell migration and signal transduction. nih.govnih.gov The phosphorylation of Vimentin, particularly at Ser56, is a key event in its regulation and has been implicated in cancer progression. nih.gov

In a study evaluating a series of novel compounds derived from the 8-chlorocinnoline scaffold, the effect on Vimentin Ser56 phosphorylation was assessed in HT-1080 fibrosarcoma cells. The findings indicated that 8-chloro-4-(4-(3-chloro-5-methoxyphenyl)piperazin-1-yl)cinnoline could modulate the phosphorylation of this specific site. Due to the compound's potent cytotoxic effects, the analysis of VIM S56 phosphorylation was conducted at a low concentration of 100 nM after a 24-hour incubation period. nih.gov The assessment was performed using Western immunoblot analysis with a phosphorylation site-specific antibody for Vimentin Ser56. nih.gov

Interactive Data Table: Effect of an 8-Chlorocinnoline Derivative on Vimentin Ser56 Phosphorylation

| Compound | Cell Line | Concentration | Incubation Time | Analyzed Target | Analytical Method |

| 8-chloro-4-(4-(3-chloro-5-methoxyphenyl)piperazin-1-yl)cinnoline | HT-1080 fibrosarcoma | 100 nM | 24 hours | Vimentin Ser56 Phosphorylation | Western Immunoblot |

This table summarizes the experimental conditions under which the phosphorylation status of Vimentin was analyzed in the presence of a key 8-chlorocinnoline derivative.

Investigation of Intracellular Signaling Cascade Modulation

The modulation of a specific protein phosphorylation event, such as that of Vimentin Ser56, is indicative of a broader impact on intracellular signaling cascades. Protein kinases and phosphatases, the enzymes that add and remove phosphate (B84403) groups, are integral components of these cascades. semanticscholar.orgnih.gov Therefore, the alteration of a protein's phosphorylation state by a compound suggests an interaction with one or more of these enzymatic pathways.

While the study on the 8-chlorocinnoline derivative specifically highlighted the downstream effect on Vimentin phosphorylation, it lays the groundwork for further investigation into the upstream signaling pathways that are being modulated. Cinnoline derivatives, as a class of compounds, have been investigated for their potential to interact with various molecular targets, including enzymes that are part of signaling cascades. nih.govresearchgate.net However, detailed mechanistic studies specifically elucidating the complete intracellular signaling cascade modulated by this compound itself are not extensively detailed in the current scientific literature. The observed effect on Vimentin phosphorylation strongly suggests that kinases or phosphatases involved in the Vimentin signaling axis are likely targets. Future research is necessary to map the precise signaling pathways affected by this compound and its derivatives.

Advanced Analytical Methodologies in the Characterization and Study of 8 Chlorocinnolin 4 Amine

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

High-resolution spectroscopy offers a detailed view of the molecular architecture and electronic environment of 8-Chlorocinnolin-4-amine, providing crucial data for structural confirmation and for investigating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as insights into the nitrogen environments.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the cinnoline (B1195905) core and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the ring, as well as the electron-donating nature of the amino group. The coupling patterns (splitting) between adjacent protons would allow for the assignment of each proton to its specific position on the bicyclic system. The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. libretexts.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbons. The chemical shifts will be characteristic of aromatic carbons, with those bonded to nitrogen or chlorine being significantly shifted. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic core of this compound.

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen atoms in the cinnoline ring and the amino group. The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment, providing valuable data for confirming the electronic structure of the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a Typical NMR Solvent (e.g., DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | ~8.0-8.2 | ~145-150 |

| C4 | - | ~150-155 |

| C5 | ~7.6-7.8 | ~120-125 |

| C6 | ~7.4-7.6 | ~125-130 |

| C7 | ~7.8-8.0 | ~115-120 |

| C8 | - | ~130-135 |

| C4a | - | ~140-145 |

| C8a | - | ~148-152 |

| NH₂ | ~5.0-7.0 (broad) | - |

Note: These are predicted values based on analogous structures and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to deduce a unique molecular formula. This is critical for confirming the identity of this compound and for identifying any intermediates or byproducts in its synthesis.

In the context of studying reaction mechanisms, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) to detect and identify transient intermediates. The fragmentation pattern observed in the mass spectrum (MS/MS) can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. For this compound, characteristic fragments would likely arise from the loss of small molecules such as HCN or chlorine radicals.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₈H₆ClN₃)

| Ion | Calculated m/z |

| [M+H]⁺ | 180.0323 |

| [M+Na]⁺ | 202.0143 |

| [M-Cl]⁺ | 144.0556 |

| [M-HCN]⁺ | 153.0248 |

Note: These values are calculated based on the exact masses of the isotopes.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes. wpmucdn.comorgchemboulder.com For this compound, these methods are excellent for confirming the presence of the amine group and for monitoring its reactions.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com The N-H bending vibration is expected around 1600-1650 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic ring system appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give rise to strong Raman signals. This technique can be particularly useful for monitoring reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Asymmetric Stretch | ~3450 |

| N-H (amine) | Symmetric Stretch | ~3350 |

| Aromatic C-H | Stretch | ~3050-3150 |

| N-H (amine) | Bend (Scissoring) | ~1620 |

| Aromatic C=C/C=N | Ring Stretch | ~1400-1600 |

| C-N | Stretch | ~1250-1350 |

| C-Cl | Stretch | ~600-800 |

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and effective reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like this compound. In a typical setup, a solution of the compound is injected into a column packed with a stationary phase (commonly silica-based C18). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is then pumped through the column, and the components of the mixture separate based on their differential partitioning between the two phases.

A detector, most commonly a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength. The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Table 4: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~5.8 minutes (Hypothetical) |

| Purity Result | 99.2% (Example) |

While this compound itself is not sufficiently volatile for standard GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying any volatile byproducts that may be present from its synthesis. In GC-MS, the sample is injected into a heated port, and volatile components are vaporized and carried by an inert gas through a long, thin capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which provides both a mass spectrum for identification and a signal for quantification. This technique is highly sensitive and specific for the detection of low-level volatile impurities.

Table 5: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS

| Potential Byproduct | Molecular Formula | Likely Origin |

| Dichlorobenzene | C₆H₄Cl₂ | From starting materials or side reactions |

| Aniline | C₆H₇N | From degradation or incomplete reaction |

| Acetonitrile | C₂H₃N | Residual solvent |

| Pyridine | C₅H₅N | Used as a base or solvent |

Solid-State Characterization

Solid-state properties are critical as they influence the stability, solubility, and bioavailability of active pharmaceutical ingredients and the performance of functional materials. Techniques such as X-ray crystallography and powder X-ray diffraction are indispensable for a thorough solid-state analysis of this compound.

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the this compound molecule in the solid state. Furthermore, it elucidates the packing of molecules in the crystal lattice and maps intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the material's physical properties.

A fragment-based screening approach that incorporates X-ray co-crystallography has been successfully used to identify and characterize the binding mode of cinnoline fragments in drug discovery programs. nih.govmdpi.com This same principle can be applied to this compound to develop co-crystals, where the target molecule is crystallized with a benign co-former to modify its physicochemical properties, such as solubility or stability. X-ray crystallography is the gold standard for confirming the formation of a co-crystal and characterizing its new crystal lattice.

Illustrative Example: Crystallographic Data

The following table represents a hypothetical data set for a single-crystal X-ray diffraction analysis of this compound, demonstrating the type of information that would be obtained from such an experiment.

| Parameter | Illustrative Value |

| Chemical Formula | C₈H₆ClN₃ |

| Formula Weight | 180.61 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 10.234(4) |

| c (Å) | 9.789(4) |

| α (°) | 90 |

| β (°) | 105.45(2) |

| γ (°) | 90 |

| Volume (ų) | 821.5(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.460 |

| R-factor (%) | 4.5 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results for this compound.

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. rsc.org It is particularly crucial for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Polymorphs of the same compound can have significantly different physical properties, including melting point, solubility, and stability. Therefore, identifying and controlling polymorphism is critical in the pharmaceutical and materials industries.

For this compound, PXRD would be the primary tool for screening for different polymorphic forms that may arise under various crystallization conditions (e.g., different solvents, temperatures, or pressures). Each polymorph produces a unique diffraction pattern, characterized by a distinct set of peak positions (2θ angles) and relative intensities, which serves as a fingerprint for that specific crystalline form.

Illustrative Example: PXRD Peak Data for Hypothetical Polymorphs

This table shows hypothetical PXRD data for two distinct polymorphic forms (Form A and Form B) of this compound. The differences in peak positions would confirm the existence of two different crystal lattices.

| Form A (Hypothetical) | Form B (Hypothetical) |

| 2θ Angle (°) | Relative Intensity (%) |

| 10.5 | 100 |

| 12.8 | 65 |

| 15.2 | 40 |

| 21.1 | 80 |

| 25.7 | 95 |

| 28.9 | 55 |

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified results for this compound.

Microscopic Techniques for Material Science Applications

Should this compound or its derivatives be considered for applications in material science, for instance as organic semiconductors or components in functional coatings, microscopic techniques would be vital for characterizing their morphology and surface properties. Cinnoline derivatives, as a class of heterocyclic compounds, have attracted interest for their diverse chemical properties, suggesting potential applicability in advanced materials. pnrjournal.com

Scanning Electron Microscopy (SEM) would be employed to visualize the morphology of the crystalline powder. This technique provides high-resolution images of the particle shape, size distribution, and surface texture. For instance, SEM could reveal whether a crystallization process yields uniform needle-like crystals or agglomerated platelets, information that is crucial for formulation, processing, and material performance.

Atomic Force Microscopy (AFM) could provide even higher resolution topographical information, down to the nanoscale. AFM can be used to image the crystal surface, identify growth defects, and measure surface roughness. In applications involving thin films, AFM is essential for characterizing film uniformity and morphology.

These microscopic analyses provide a visual and quantitative understanding of the material's form, complementing the structural data obtained from X-ray diffraction techniques and creating a comprehensive picture of this compound as a material.

Future Directions and Emerging Research Avenues for 8 Chlorocinnolin 4 Amine

Development of Novel and Atom-Economical Synthetic Strategies

The synthesis of cinnoline (B1195905) derivatives is an area of continuous development, with a strong emphasis on creating more efficient, environmentally friendly, and atom-economical methods. researcher.liferesearchgate.net Traditional synthetic routes often involve harsh conditions, low yields, and the use of expensive catalysts. researchgate.net Future research will likely focus on overcoming these limitations.

One promising direction is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to be a green and efficient method for producing pyridinyl-1,3,5-triazine-2,4-diamine hybrids, offering high yields and excellent atom economy. researchgate.net Similar approaches could be adapted for the synthesis of 8-Chlorocinnolin-4-amine, potentially reducing reaction times and improving yields.

Another avenue of exploration is the development of one-pot, multi-component reactions (MCRs). MCRs are highly efficient processes that allow for the construction of complex molecules from multiple starting materials in a single step. ijper.org This strategy has been successfully employed for the synthesis of diverse quinoline (B57606) scaffolds and holds great promise for the rapid and efficient generation of novel cinnoline derivatives. ijper.org

Furthermore, the development of catalytic systems that utilize earth-abundant and non-toxic metals is a key goal in sustainable chemistry. Research into novel catalytic cycles, such as those employing cobalt complexes for the synthesis of quinoxaline and quinoline derivatives, could pave the way for more economical and environmentally benign syntheses of this compound and its analogs. acs.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, environmentally friendly. researchgate.net |

| Multi-Component Reactions (MCRs) | High efficiency, construction of complex molecules in a single step, structural diversity. ijper.org |

| Novel Catalytic Systems | Use of earth-abundant metals, cost-effective, reduced environmental impact. acs.org |

Exploration of Unconventional Reactivity and Catalysis

Beyond the synthesis of the this compound scaffold itself, future research is poised to explore its unconventional reactivity and potential applications in catalysis. The cinnoline ring system, with its two nitrogen atoms, offers unique electronic properties that can be exploited in novel chemical transformations. pnrjournal.com

A significant area of interest is the use of transition metal catalysis to achieve C-H functionalization and annulation reactions. For example, rhodium(III)-catalyzed C-H activation has been used to synthesize various dinitrogen-fused heterocycles, including pyrazolo[1,2-a]cinnoline derivatives. researcher.liferesearchgate.net These methods offer a direct and efficient way to build complex molecular architectures from simple precursors. researchgate.net Investigating the reactivity of the C-H bonds on the this compound core could lead to the development of new synthetic methodologies for creating a diverse library of derivatives.

Furthermore, the potential for this compound and its derivatives to act as ligands for catalytic metals is an underexplored area. The nitrogen atoms in the cinnoline ring can coordinate to metal centers, potentially influencing the catalytic activity and selectivity of a wide range of organic reactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry and materials science. researchgate.netmdpi.com These powerful computational tools can be applied to accelerate the design and development of novel compounds based on the this compound scaffold.

Machine learning models are also adept at predicting the physicochemical and biological properties of molecules. mdpi.com By training models on existing data for cinnoline derivatives, it would be possible to predict properties such as solubility, toxicity, and binding affinity for new, unsynthesized analogs of this compound. This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Moreover, AI can play a crucial role in synthetic planning. Retrosynthesis prediction tools can help chemists devise the most efficient synthetic routes to complex target molecules, including novel derivatives of this compound. pnrjournal.com

| AI/ML Application | Potential Impact on this compound Research |

| De Novo Design | Generation of novel derivatives with optimized properties. researchgate.net |

| Property Prediction | Prioritization of synthetic targets with favorable characteristics. mdpi.com |

| Retrosynthesis Planning | Design of efficient and effective synthetic routes. pnrjournal.com |

Elucidation of Novel Molecular Interaction Mechanisms

Understanding how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. Cinnoline derivatives have been shown to interact with a variety of molecular targets, including enzymes like kinases and receptors. nih.gov Future research on this compound will likely focus on elucidating its molecular interaction mechanisms with potential biological targets.

Cinnoline-based compounds have been identified as inhibitors of several kinases, including Bruton's tyrosine kinase (BTK), leucine-rich repeat kinase 2 (LRRK2), and phosphoinositide 3-kinases (PI3Ks). nih.govnih.gov In many cases, the cinnoline scaffold plays a key role in binding to the hinge region of the kinase active site. mdpi.com X-ray co-crystallography and molecular docking studies can be employed to determine the precise binding mode of this compound and its derivatives to their targets. This information would be invaluable for designing more potent and selective inhibitors.

For example, a fragment-based screening approach combined with X-ray crystallography was successfully used to identify a cinnoline fragment and characterize its binding mode to BTK. nih.gov This led to the development of potent and orally bioavailable BTK inhibitors. A similar strategy could be applied to this compound to identify its potential biological targets and understand its mechanism of action.

Application as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules that are used to study biological processes in living systems. The unique properties of the cinnoline scaffold make it an attractive candidate for the development of novel chemical probes.

A recent study demonstrated the development of a fluorogenic and fluorochromic probe based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent cinnoline-4-amine. dergipark.org.trinnovativejournal.inoled.com This "azide-to-amine" transformation was successfully used to detect the probe within cancer cells. dergipark.org.trinnovativejournal.inoled.com This research highlights the potential of the cinnolin-4-amine core, as present in this compound, to serve as a fluorescent reporter in biological systems. dergipark.org.trinnovativejournal.inoled.com

The fluorescence of 6-(4-cyanophenyl)cinnoline-4-amine was found to be highly sensitive to the solvent environment, with the strongest fluorescence increase observed in water. dergipark.org.trinnovativejournal.inoled.com This was attributed to a combination of aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT). dergipark.org.trinnovativejournal.inoled.com These environment-sensitive fluorescent properties could be exploited to develop probes that report on specific cellular microenvironments or events.

Advanced Materials Science Applications of Cinnoline Derivatives

The unique photophysical and electronic properties of the cinnoline ring system also suggest potential applications in materials science. researchgate.net While this area is less explored than the medicinal chemistry applications of cinnolines, it represents a promising frontier for future research.

Cinnoline-containing poly(arylene ethynylene)s have been synthesized and their fluorescence properties investigated. researchgate.net These polymers exhibited high sensitivity to quenching by palladium ions, suggesting their potential use as chemical sensors. researchgate.net The incorporation of the this compound moiety into polymeric structures could lead to the development of new materials with tailored optical and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.